molecular formula C7H7BrClN5 B13718336 3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride

3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride

Cat. No.: B13718336
M. Wt: 276.52 g/mol
InChI Key: UVZIGBXBDGBBMD-UHFFFAOYSA-N
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Description

3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride typically involves the reaction of 5-bromo-2-pyrimidinyl hydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group in the pyrazole ring can undergo oxidation to form nitro derivatives or reduction to form hydrazine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Nitro derivatives of the pyrazole ring.

    Reduction Products: Hydrazine derivatives of the pyrazole ring.

Scientific Research Applications

3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to target aberrant signaling pathways in tumor cells.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Amino-3-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride: Positional isomer with similar structural features but different chemical properties.

    3-Amino-5-(5-chloro-2-pyrimidinyl)pyrazole Hydrochloride:

Uniqueness

3-Amino-5-(5-bromo-2-pyrimidinyl)pyrazole Hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential for functionalization. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and the development of bioactive molecules with diverse applications.

Properties

Molecular Formula

C7H7BrClN5

Molecular Weight

276.52 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H6BrN5.ClH/c8-4-2-10-7(11-3-4)5-1-6(9)13-12-5;/h1-3H,(H3,9,12,13);1H

InChI Key

UVZIGBXBDGBBMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)C2=NC=C(C=N2)Br.Cl

Origin of Product

United States

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